molecular formula C10H11Cl2NO2 B5759931 ethyl (3,4-dichlorobenzyl)carbamate CAS No. 543705-36-8

ethyl (3,4-dichlorobenzyl)carbamate

Cat. No.: B5759931
CAS No.: 543705-36-8
M. Wt: 248.10 g/mol
InChI Key: JLLASOSUPCUGJQ-UHFFFAOYSA-N
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Description

Ethyl (3,4-dichlorobenzyl)carbamate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of carbamic acid and features a benzyl group substituted with chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3,4-dichlorobenzyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3,4-dichlorobenzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3,4-dichlorobenzyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3,4-dichlorobenzyl)carbamate involves its interaction with biological molecules. It can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. Additionally, the compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Ethyl (3,4-dichlorobenzyl)carbamate can be compared with other similar compounds such as:

These comparisons highlight the unique properties and reactivity of this compound, making it distinct in its applications and interactions.

Biological Activity

Ethyl (3,4-dichlorobenzyl)carbamate, with the chemical formula C10_{10}H11_{11}Cl2_2NO2_2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 232.11 g/mol
  • CAS Number : 896583

This compound has been studied for its potential as an antibacterial agent and its role in modulating enzyme activity. Its mechanism primarily involves:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in humans. This inhibition can lead to increased bioavailability of co-administered drugs but may also result in adverse drug interactions .

Antibacterial Activity

Recent studies have indicated that this compound exhibits antibacterial properties against various strains of bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

  • Case Study 1 : In vitro tests demonstrated that the compound significantly reduced bacterial growth in resistant strains of Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting enhanced efficacy when used in combination therapies .

Cytotoxicity and Safety Profile

While this compound shows promise as an antibacterial agent, its cytotoxic effects on human cell lines have also been evaluated.

  • Cytotoxicity Assays : Studies indicate that at therapeutic concentrations, the compound exhibits minimal cytotoxicity. However, higher concentrations may lead to significant cell death, emphasizing the need for careful dosage regulation during therapeutic applications .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityMIC (µg/mL)Cytotoxicity (IC50 µM)Remarks
Antibacterial1525Effective against E. coli
Enzyme InhibitionN/AN/AInhibits CYP450 enzymes
AntiproliferativeN/A30Potential use in cancer therapy

Properties

IUPAC Name

ethyl N-[(3,4-dichlorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)13-6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLASOSUPCUGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358457
Record name ethyl (3,4-dichlorobenzyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543705-36-8
Record name ethyl (3,4-dichlorobenzyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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